
Calcitroic acid
Übersicht
Beschreibung
It was first isolated around 1980 from the aqueous extract of radioactively treated animals’ livers and intestines . Calcitroic acid is synthesized in the liver and kidneys after vitamin D is converted into calcitriol, which plays a crucial role in bone formation and calcium regulation in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcitroic acid can be synthesized starting from commercially available Inhoffen-Lythgoe diol in an 11-step process with an overall yield of 21% . The key steps include the formation of the C1-homologated nitrile with potassium cyanide and potassium-13C cyanide, as well as the Horner–Wittig reaction with the ring A phosphine oxide reagent .
Industrial Production Methods: The compound is typically prepared in research settings rather than on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: Calcitroic acid undergoes hydroxylation and oxidation reactions. The hydroxylation and oxidation reactions yield either this compound via the C24 oxidation pathway or 1,25-dihydroxyvitamin D3-26,23-lactone via the C23 lactone pathway .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as potassium cyanide, potassium-13C cyanide, and phosphine oxide . The reactions are typically carried out under controlled laboratory conditions with specific temperature and pH requirements.
Major Products: The major product of these reactions is this compound itself, which is formed through the oxidative cleavage of the side chains of 1α,25-dihydroxyvitamin D3 .
Wissenschaftliche Forschungsanwendungen
Interaction with Vitamin D Receptor
Calcitroic acid has been shown to bind to the vitamin D receptor (VDR) and induce gene transcription. In vitro studies indicate that it exhibits agonistic properties similar to those of 1,25-dihydroxyvitamin D3, albeit with different efficacy levels. For instance, this compound demonstrated an EC50 value of approximately 870 nM for VDR binding .
Table 1: Comparison of this compound and 1,25-Dihydroxyvitamin D3 Binding Affinity
Compound | EC50 (nM) | Biological Activity |
---|---|---|
This compound | 870 | VDR Agonist |
1,25-Dihydroxyvitamin D3 | 20 | VDR Agonist |
Anti-Inflammatory Properties
This compound exhibits significant anti-inflammatory effects. In studies involving mouse macrophages stimulated with interferon gamma and lipopolysaccharide, this compound reduced the transcription of inflammatory markers such as iNOS and IL-1β at concentrations similar to those of 1,25-dihydroxyvitamin D3 . This suggests that this compound may play a role in modulating inflammatory responses.
Potential Applications in Cancer Therapy
Recent research indicates that this compound may have protective properties against colon cancer. It has been suggested that this compound could mediate some of the beneficial effects associated with vitamin D in cancer prevention . Further studies are needed to elucidate the mechanisms by which this compound may exert these effects.
Study on Gene Regulation
A study conducted on DU145 prostate cancer cells revealed that this compound upregulated the VDR target gene CYP24A1 significantly at a concentration of 7.5 μM. This effect was notably less than that observed with calcitriol but still indicates a functional role for this compound in gene regulation related to cancer biology .
Evaluation of Physiological Role
Despite its known interactions with VDR, the physiological role of this compound remains largely unexplored. A study utilizing perfused rat kidneys demonstrated endogenous formation but did not clarify its metabolic pathways or physiological significance .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Calcitroic acid is unique in its role as a major metabolite of 1α,25-dihydroxyvitamin D3. Similar compounds include 1,25-dihydroxyvitamin D3-26,23-lactone, which is formed via the C23 lactone pathway . Other related compounds are various metabolites of vitamin D, such as 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3 . This compound is distinct in its specific pathway of formation and its role in the inactivation of vitamin D metabolites .
Biologische Aktivität
Calcitroic acid (CTA) is a metabolite of 1,25-dihydroxyvitamin D3 (calcitriol), which plays a critical role in calcium metabolism and bone health. Understanding the biological activity of this compound is essential for elucidating its potential therapeutic applications and physiological roles. This article summarizes the current research findings, including its interaction with the vitamin D receptor (VDR), anti-inflammatory properties, and metabolic pathways.
Chemical Structure and Metabolism
This compound is formed through the metabolic conversion of calcitriol, primarily mediated by the enzyme CYP24A1, which hydroxylates vitamin D metabolites to facilitate their excretion. The metabolic pathway can be summarized as follows:
- Vitamin D3 → 25-Hydroxyvitamin D3 (calcidiol)
- Calcidiol → 1,25-Dihydroxyvitamin D3 (calcitriol)
- Calcitriol → this compound
This pathway is crucial for regulating vitamin D levels in the body and preventing toxicity from excessive vitamin D intake.
Interaction with Vitamin D Receptor
This compound exhibits biological activity through its interaction with the VDR, a nuclear receptor that regulates gene expression related to calcium homeostasis and bone metabolism. Research indicates that this compound can bind to VDR and induce gene transcription, although its efficacy is lower compared to calcitriol.
- Binding Affinity : this compound has been shown to support VDR binding with an effective concentration (EC50) of approximately 870 nM .
- Gene Regulation : At concentrations of 10 μM, this compound upregulates the expression of CYP24A1 in intestinal cells similarly to calcitriol at 20 nM .
Anti-Inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects in various studies. It reduces inflammatory markers in activated macrophages at low micromolar concentrations:
- Nitric Oxide Production : CTA significantly decreases nitric oxide production in interferon γ and lipopolysaccharide-stimulated mouse macrophages, indicating its potential use in treating inflammatory conditions .
- Cytokine Production : It also reduces interleukin-1 beta (IL-1β) secretion, further supporting its anti-inflammatory profile .
Case Studies and Experimental Findings
Several studies have explored the biological activity of this compound in vivo and in vitro, revealing its physiological significance:
Table 1: Summary of Key Findings on this compound
Case Study: Effects on Urinary Excretion
In a study assessing the impact of radiation exposure on this compound levels, it was found that:
- Control mice had urinary levels of this compound at 13.6 ± 0.96 μg/mL.
- After exposure to 90Sr, levels dropped significantly to 8.4 ± 0.46 μg/mL at days 7–9 and further decreased to 7.5 ± 0.90 μg/mL by days 25–30 .
This suggests that external stressors can influence the metabolism and excretion pathways of this compound.
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways leading to the formation of calcitroic acid, and what enzymes are involved?
this compound is the terminal metabolite of 1,25-dihydroxyvitamin D₃ [1,25(OH)₂D₃], generated via CYP24A1-mediated 24-hydroxylation. This enzyme catalyzes the oxidation of 1,25(OH)₂D₃ to 1,24,25(OH)₃D₃, followed by further side-chain cleavage to produce this compound, a water-soluble compound excreted renally. The process is critical for vitamin D catabolism and homeostasis .
Q. What analytical methods are recommended for quantifying this compound in biological samples?
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. Key optimizations include:
- Ionization/fragmentation parameters : Tailored to this compound’s structure for enhanced sensitivity.
- Sample preparation : Strong anion-exchange solid-phase extraction (SPE) to remove interfering species in tissues like the intestine or kidney.
- Derivatization : Explored for low-concentration samples, though endogenous levels in mice often fall below detection limits (<1 ng/g) .
Q. What structural features distinguish this compound from its vitamin D precursors?
this compound retains the seco-steroid core of vitamin D but lacks the cholesterol side chain. Instead, it has a truncated C23 carboxylic acid group, making it polar and readily excretable. Key identifiers include its IUPAC name (1α-hydroxy-24,25,26,27-tetranorvitamin D3 23-carboxylic acid) and CAS registry number (4552044) .
Q. How is this compound excreted from the body, and what factors influence its urinary concentration?
As a water-soluble metabolite, this compound is excreted via urine. Urinary levels depend on CYP24A1 activity, renal function, and external factors like radiation exposure. For example, low-dose radiation (4.1 Gy X-ray) reduced urinary this compound in mice, while internal ⁹⁰Sr/¹³⁷Cs exposure increased it, highlighting context-dependent variability .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound concentration data under different experimental conditions (e.g., radiation exposure)?
Contradictory findings (e.g., radiation-induced increases vs. decreases) require:
- Dose-response validation : Testing multiple radiation doses and timepoints.
- Matrix-specific calibration : Accounting for tissue-specific interference (e.g., lipids in the intestine).
- Method harmonization : Cross-lab validation of SPE and UHPLC-MS/MS protocols to reduce variability .
Q. What experimental strategies are effective in overcoming the low endogenous concentrations of this compound in tissue samples?
Strategies include:
- Chemical derivatization : Enhancing MS detectability via esterification or dye tagging.
- Isotope dilution : Using ¹³C-labeled internal standards for precise quantification.
- Enrichment protocols : Combining SPE with immunoaffinity columns for low-abundance tissues like the colon .
Q. How does this compound interact with the vitamin D receptor (VDR), and what implications does this have for its role in gene regulation?
Despite being a catabolic product, this compound exhibits potent VDR agonism, upregulating detoxification genes like CYP3A in the colon. This suggests a dual role: terminating 1,25(OH)₂D₃ signaling while activating protective pathways against bile acid toxicity and colon cancer. In vitro luciferase assays and gene expression profiling in DU145 cells are key methods to validate this .
Q. What in vitro and in vivo models are suitable for studying this compound's role in inflammatory bowel disease (IBD)?
- In vitro : Human colonic epithelial cell lines (e.g., Caco-2) treated with this compound to assess anti-inflammatory markers (e.g., IL-10).
- In vivo : A/J outbred mice with dextran sulfate sodium (DSS)-induced colitis, optimized for low-variance measurements of this compound in fecal and serum samples. Dose-ranging studies with this compound-loaded liposomes improve bioavailability .
Q. What are the challenges in synthesizing stable this compound derivatives for pharmacological studies?
Challenges include:
- Oxidative instability : The conjugated diene system in the seco-steroid core is prone to degradation.
- Stereochemical purity : Ensuring correct 1α,3β-hydroxy configuration during synthesis.
- Scalability : Multi-step purification (e.g., flash chromatography) limits yields. Current protocols use commercially available this compound (Toronto Research Chemicals) for consistency .
Q. How can researchers validate the specificity of this compound detection methods in complex biological matrices?
Validation steps involve:
- Blank matrix analysis : Confirming absence of interference in this compound-free samples.
- Stability tests : Assessing degradation under storage (-80°C vs. room temperature).
- Cross-reactivity assays : Testing structurally related metabolites (e.g., lithocholic acid glucuronides) to rule out false positives .
Eigenschaften
IUPAC Name |
(3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-14(11-22(26)27)19-8-9-20-16(5-4-10-23(19,20)3)6-7-17-12-18(24)13-21(25)15(17)2/h6-7,14,18-21,24-25H,2,4-5,8-13H2,1,3H3,(H,26,27)/b16-6+,17-7-/t14-,18-,19-,20+,21+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLYZRMZFUWLOZ-ZTIKAOTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904030 | |
Record name | Calcitroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71204-89-2 | |
Record name | Calcitroic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71204-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calcitroic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071204892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcitroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALCITROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7KIE52YT0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.